4-{[1-(2-Phenylethyl)piperidin-3-yl]methoxy}pyridine
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Overview
Description
4-{[1-(2-Phenylethyl)piperidin-3-yl]methoxy}pyridine is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
The synthesis of 4-{[1-(2-Phenylethyl)piperidin-3-yl]methoxy}pyridine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The preparation of piperidine derivatives often involves hydrogenation, cyclization, cycloaddition, annulation, and amination reactions .
Chemical Reactions Analysis
4-{[1-(2-Phenylethyl)piperidin-3-yl]methoxy}pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines or halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, piperidine derivatives are known for their pharmacological activities, including their use as potential drugs for various diseases. The compound’s structure allows for modifications that can enhance its biological activity and selectivity .
Mechanism of Action
The mechanism of action of 4-{[1-(2-Phenylethyl)piperidin-3-yl]methoxy}pyridine involves its interaction with specific molecular targets and pathways. Piperidine derivatives often act on neurotransmitter receptors, enzymes, or ion channels, leading to various pharmacological effects. The exact molecular targets and pathways depend on the specific modifications made to the compound’s structure .
Comparison with Similar Compounds
4-{[1-(2-Phenylethyl)piperidin-3-yl]methoxy}pyridine can be compared with other similar compounds, such as other piperidine derivatives and phenylpiperidines. These compounds share a common piperidine skeleton but differ in their substituents and functional groups. The unique structure of this compound allows for specific interactions with molecular targets, making it distinct from other similar compounds .
Properties
IUPAC Name |
4-[[1-(2-phenylethyl)piperidin-3-yl]methoxy]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c1-2-5-17(6-3-1)10-14-21-13-4-7-18(15-21)16-22-19-8-11-20-12-9-19/h1-3,5-6,8-9,11-12,18H,4,7,10,13-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQFFPUDRCAXZSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCC2=CC=CC=C2)COC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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